molecular formula C22H25N3O4S B2884037 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-ethoxyphenyl)thiourea CAS No. 887899-31-2

1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-ethoxyphenyl)thiourea

Cat. No. B2884037
CAS RN: 887899-31-2
M. Wt: 427.52
InChI Key: LUTLUCGCJQJYIG-UHFFFAOYSA-N
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Description

1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-ethoxyphenyl)thiourea is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure Analysis

One area of scientific research involving the chemical compound 1-(2-(5,8-Dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-(4-ethoxyphenyl)thiourea focuses on its synthesis and structural analysis. Researchers have developed various methodologies for synthesizing thiourea derivatives, showcasing the compound's potential as a building block in organic chemistry. For instance, the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines and 1,2-dihydronaphth[1,2-d]-oxazole highlights the versatility of thiourea derivatives in chemical reactions (White & Baker, 1990). Moreover, the one-pot synthesis of quinazolin-4-yl-thioureas via N-(2-cyanophenyl)benzimidoyl isothiocyanate underscores the efficiency of producing thiourea compounds through intramolecular cycloaddition reactions, which could include compounds similar to the one (Fathalla et al., 2001).

Biological Activities and Potential Therapeutic Applications

Another significant area of research is the investigation into the biological activities and potential therapeutic applications of thiourea derivatives, including compounds with structural similarities to this compound. Studies have shown that thiourea derivatives exhibit a range of biological activities, including antibacterial and antiviral properties. For example, 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives have been tested for their antibacterial and anti-HIV activities, demonstrating the potential of thiourea compounds in the development of new antimicrobial and antiviral agents (Patel et al., 2007).

Anticancer Research

Furthermore, the synthesis and evaluation of thiourea derivatives for anticancer activity represent a critical research direction. The design and synthesis of acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, for instance, have shown promising results in cytotoxicity studies against various cancer cell lines, indicating the potential of thiourea derivatives as anticancer agents (Gomez-Monterrey et al., 2011).

Anticonvulsant and Neuropharmacological Effects

Research into the anticonvulsant and neuropharmacological effects of thiourea derivatives has also been explored. Studies evaluating the effects of non-competitive AMPA receptor antagonists in animal models of epilepsy have revealed the potential of certain thiourea compounds in modulating neurotransmission and providing a basis for the development of novel antiepileptic drugs (Citraro et al., 2006).

properties

IUPAC Name

1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-4-29-16-7-5-15(6-8-16)24-22(30)23-12-11-14-13-17-18(27-2)9-10-19(28-3)20(17)25-21(14)26/h5-10,13H,4,11-12H2,1-3H3,(H,25,26)(H2,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTLUCGCJQJYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.